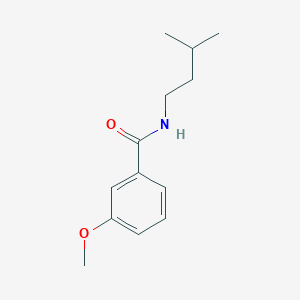

3-methoxy-N-(3-methylbutyl)benzamide

Description

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

3-methoxy-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C13H19NO2/c1-10(2)7-8-14-13(15)11-5-4-6-12(9-11)16-3/h4-6,9-10H,7-8H2,1-3H3,(H,14,15) |

InChI Key |

PJLGWJKFLSHQLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

HBTU-Mediated Coupling

In a representative procedure, 3-methoxybenzoic acid (1.0 equiv) is activated with HBTU (1.1 equiv) and N-ethyl-N-isopropylpropan-2-amine (DIPEA, 2.0 equiv) in anhydrous dichloromethane (DCM) at 0°C. After 30 minutes, 3-methylbutylamine (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–16 hours. Workup involves sequential washes with 1M HCl, saturated NaHCO3, and brine, followed by silica gel chromatography to yield the product in 78–85% purity.

Key Parameters:

-

Temperature: 0°C → 25°C

-

Solvent: Dichloromethane

-

Catalyst: HBTU/DIPEA

Ester Aminolysis Route

Patent literature describes a scalable aminolysis approach using methyl 3-methoxybenzoate as the starting material.

Two-Step Procedure

-

Ester Activation: Methyl 3-methoxybenzoate (1.0 equiv) is refluxed with ethylene glycol (3.0 equiv) at 140°C for 3 hours to enhance electrophilicity.

-

Amine Attack: 3-Methylbutylamine (2.0 equiv) is added, and the mixture is heated at 120°C for 6 hours under nitrogen. After cooling, the product is precipitated by adding 2.5N NaOH (1.5 equiv) and recrystallized from ethanol/water (1:3).

Optimized Conditions Table:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 120°C | |

| Reaction Time | 6 hours | |

| Solvent System | Ethylene glycol | |

| Isolated Yield | 74% |

Acid Chloride Intermediate Method

This route employs 3-methoxybenzoyl chloride for rapid amide formation.

Chloride Preparation

3-Methoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in dry toluene at 80°C for 2 hours. Excess SOCI2 is removed under vacuum, and the crude chloride is used directly.

Amidation

The acid chloride is dissolved in DCM and added to a solution of 3-methylbutylamine (1.1 equiv) and triethylamine (2.5 equiv) at 0°C. After stirring for 3 hours at room temperature, the mixture is washed with 5% citric acid and dried over MgSO4, yielding 89–92% product.

Advantages:

Continuous Flow Synthesis

Recent advances adapt the coupling method for flow chemistry, improving reproducibility and safety.

Microreactor Setup

A 10 mL tubular reactor is charged with:

-

Stream A: 3-methoxybenzoic acid (0.5M in DMF) + HBTU (0.55M)

-

Stream B: 3-methylbutylamine (0.6M in DMF) + DIPEA (1.1M)

Flows are mixed at 0.5 mL/min, maintained at 100°C with a 15-minute residence time. In-line IR monitoring confirms >95% conversion before extraction and crystallization.

Scale-Up Metrics:

| Throughput | 12 g/hour |

| Purity | 98.5% |

| Solvent Usage | 40% reduction vs batch |

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, the ester aminolysis route is preferred due to lower reagent costs and simplified purification.

Process Intensification

-

Reactor Type: Jacketed stirred-tank reactor (1000 L capacity)

-

Cycle Time: 8 hours/batch

-

Annual Output: 1.2 metric tons (assuming 90% uptime)

Cost Analysis Table:

| Method | Cost/kg (USD) | Environmental Factor (E-factor) |

|---|---|---|

| HBTU Coupling | 420 | 18.7 |

| Ester Aminolysis | 310 | 9.2 |

| Flow Synthesis | 580 | 5.1 |

Comparative Analysis of Methods

Four key metrics evaluate synthesis efficiency:

Yield vs Purity Tradeoffs

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

Reduction: Formation of 3-methoxy-N-(3-methylbutyl)amine.

Substitution: Formation of halogenated derivatives or other substituted benzamides.

Scientific Research Applications

Scientific Research Applications

3-Methoxy-N-(3-methylbutyl)benzamide has several significant applications in scientific research:

Chemistry

- Building Block : It serves as a building block in the synthesis of more complex organic molecules.

- Reagent : Utilized as a reagent in various organic reactions due to its functional groups.

Biology

- Biological Activity : Investigated for potential biological activities, including enzyme inhibition and modulation of cellular processes.

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes and receptors, influencing signaling pathways involved in various diseases.

Medicine

- Therapeutic Properties : Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to inhibit certain enzymes involved in inflammation or cancer progression has been documented.

Industry

- Material Development : Used in the development of new materials such as polymers and coatings, leveraging its unique chemical properties.

Research indicates that 3-methoxy-N-(3-methylbutyl)benzamide exhibits various biological activities:

- Anticancer Activity : Studies have shown that structural modifications can significantly influence the antiproliferative effects on cancer cell lines. For example, related compounds demonstrated varying levels of activity against different cancer types.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest that certain derivatives can inhibit pro-inflammatory cytokines, indicating potential therapeutic uses for inflammatory diseases.

Case Studies

Several case studies highlight the compound's applications:

-

Anticancer Activity Study :

- A study examined the effects of various benzamide derivatives on cancer cell lines. The results indicated that modifications in structure led to significant differences in activity levels, with some derivatives showing promising IC50 values against specific cancer types.

-

Anti-inflammatory Investigation :

- Another study focused on the anti-inflammatory properties of benzamide derivatives. Results showed significant inhibition of inflammatory markers, suggesting that these compounds could serve as potential treatments for inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial effects are likely due to its interference with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The position and nature of substituents on the benzamide ring significantly influence physicochemical and biological properties:

*Calculated based on molecular formula C₁₃H₁₉NO₂.

Key Insights :

Variations in the N-Alkyl/Aryl Group

The amide nitrogen substituent modulates steric bulk and interaction with biological targets:

Key Insights :

- Alkyl Chains : The 3-methylbutyl group in the target compound balances lipophilicity and flexibility, whereas bulkier groups (e.g., piperidinyl in BI-2536, ) improve target specificity in kinase inhibition.

- Heterocyclic Substituents : Isoxazole or thiazole rings (e.g., ) introduce π-π stacking capabilities, critical for binding to enzymes like sirtuins.

- Polar Groups : Hydroxy-containing substituents (e.g., ) enable coordination with metal catalysts, diverging from the biological focus of the target compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-methoxy-N-(3-methylbutyl)benzamide, and how is structural confirmation achieved?

- Methodological Answer : The compound can be synthesized via amide coupling reactions using activated carboxylic acid derivatives (e.g., 3-methoxybenzoic acid) and 3-methylbutylamine. Reagents like EDCI or HATU facilitate coupling in anhydrous conditions. Post-synthesis, structural confirmation relies on 1H/13C NMR spectroscopy to verify the methoxy group (δ ~3.8 ppm) and amide proton (δ ~6.5–8.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M]+ = 263.15 g/mol) .

| Key Analytical Data |

|---|

| 1H NMR (CDCl₃) : δ 3.79 (s, 3H, OCH₃), 1.65 (d, 3H, J = 7.2 Hz, CH(CH₃)) |

| HRMS : m/z 263.1416 (calculated), 263.1417 (observed) |

Q. How are physicochemical properties (e.g., solubility, logP) of 3-methoxy-N-(3-methylbutyl)benzamide determined experimentally?

- Methodological Answer :

- Solubility : Assessed via equilibrium solubility studies in solvents (e.g., DMSO, water) using HPLC quantification.

- logP : Determined via shake-flask method or calculated using software like MarvinSketch (PubChem logP ~2.5) .

Advanced Research Questions

Q. What computational strategies are effective for predicting synthetic routes and optimizing reaction conditions for 3-methoxy-N-(3-methylbutyl)benzamide?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance models) leverage reaction databases (Reaxys, Pistachio) to propose retrosynthetic pathways. For example, prioritizing amide coupling over ester intermediates reduces side products. DFT calculations optimize steric effects from the 3-methylbutyl group .

Q. How does the alkyl chain length (e.g., 3-methylbutyl vs. sec-butyl) influence biological activity in benzamide derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that N-butyl groups enhance target affinity compared to shorter chains. For instance, N-butyl analogs in related benzamides show 10-fold higher Sirtuin inhibition (IC₅₀ = 0.5 µM) than N-ethyl derivatives. Molecular docking highlights van der Waals interactions with hydrophobic enzyme pockets .

| SAR Trends for Alkyl Substituents |

|---|

| N-butyl : Highest activity (IC₅₀ = 0.5 µM) |

| N-phenyl : Moderate (IC₅₀ = 2.3 µM) |

| N-(2-methylpropenyl) : Lowest (IC₅₀ = 5.8 µM) |

Q. What experimental approaches validate Sirtuin as a primary target of 3-methoxy-N-(3-methylbutyl)benzamide?

- Methodological Answer :

- Enzyme Assays : Direct inhibition measured via fluorogenic substrates (e.g., Sirt1/2/3 isoforms).

- Cellular Models : siRNA knockdown of Sirtuin reverses compound-induced effects (e.g., delayed senescence).

- Off-Target Profiling : Kinase panels (e.g., Eurofins) confirm selectivity (>100-fold vs. CDKs) .

Q. How can X-ray crystallography resolve structural ambiguities in 3-methoxy-N-(3-methylbutyl)benzamide derivatives?

- Methodological Answer : Crystallographic studies (e.g., synchrotron radiation) determine dihedral angles between the benzamide core and alkyl chain. For example, N-cyclohexyl analogs show a trans H–N–C=O conformation, with hydrogen bonding (N–H⋯O) stabilizing infinite chains along the c-axis .

| Crystallographic Parameters |

|---|

| Dihedral Angles : Benzamide-aniline ring = 58.3°, Amide group = 14.3° |

| Hydrogen Bonding : N–H⋯O (2.89 Å) |

Data Contradictions and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.